N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
Description
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 8-position with a methylamino moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and CNS activity .
Properties
CAS No. |
787590-94-7 |
|---|---|
Molecular Formula |
C14H11F3N4 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI Key |
HRWLKLISLUFXJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Compound Characteristics and Properties
Structure and Identification
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine features a fused heterocyclic imidazo[1,2-a]pyrazine core with a methylamino group at the 8-position and a 4-(trifluoromethyl)phenyl substituent at the 3-position. This compound has a molecular formula of C₁₄H₁₁F₃N₄ and a molecular weight of 292.26 g/mol. The structure contains multiple nitrogen atoms in the heterocyclic system, contributing to its potential hydrogen bond acceptor capabilities, with a total of 6 hydrogen bond acceptor sites and 1 hydrogen bond donor site.
Physical and Chemical Properties
Table 1: Key physicochemical properties of this compound
These properties influence the compound's solubility, reactivity, and purification behavior, which are critical considerations during synthesis planning.
General Synthetic Approaches for Imidazo[1,2-a]pyrazine Derivatives
Key Synthetic Strategies
The synthesis of imidazo[1,2-a]pyrazine derivatives typically follows several established routes, which can be adapted for the preparation of this compound. Based on the synthetic approaches used for related compounds, the following general strategies can be employed:
- Cyclization reactions of appropriately substituted aminopyrazines with α-haloketones or α-halocarbonyl compounds
- Palladium-catalyzed cross-coupling reactions to introduce the aryl substituent
- Late-stage functionalization of the imidazo[1,2-a]pyrazine core
- Sequential construction of the heterocyclic ring system
These strategies provide a foundation for developing specific synthetic routes to the target compound.
Starting Materials Selection
The selection of appropriate starting materials is crucial for the efficient synthesis of this compound. Typical starting materials include:
- 2-Aminopyrazine derivatives
- 4-(Trifluoromethyl)phenyl precursors (halides, boronic acids, or organometallic reagents)
- Methylamine or methylamine precursors for introducing the N-methyl group
The specific starting materials chosen will depend on the synthetic route employed and the availability of reagents.
Specific Preparation Methods for this compound
Method 1: Cyclization-Based Approach
This method involves the cyclization of a 2-aminopyrazine derivative with an appropriate α-bromoacetophenone, followed by functionalization to introduce the methylamino group at the 8-position.
Reaction Scheme
Step 1: Cyclization reaction between 2-aminopyrazine and 2-bromo-4'-(trifluoromethyl)acetophenone to form the imidazo[1,2-a]pyrazine core.
Step 2: Functionalization of position 8 through nitration, reduction, and methylation steps.
Detailed Procedure
Step 1: Formation of the imidazo[1,2-a]pyrazine core
A solution of 2-aminopyrazine (1.0 equivalent) and 2-bromo-4'-(trifluoromethyl)acetophenone (1.1 equivalents) in ethanol or isopropanol is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with cold ethanol, and dried to obtain the 3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine intermediate.
Step 2: Introduction of the N-methylamino group at position 8
The imidazo[1,2-a]pyrazine intermediate is subjected to a selective nitration at position 8, followed by reduction of the nitro group to an amino group, and finally, N-methylation to obtain the target compound.
Similar cyclization approaches have been documented for related imidazo[1,2-a]pyrazine derivatives in patent literature, which can be adapted for this specific compound.
Method 2: Palladium-Catalyzed Cross-Coupling Approach
This method utilizes palladium-catalyzed cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group to a pre-formed 8-(methylamino)imidazo[1,2-a]pyrazine core.
Reaction Scheme
Step 1: Preparation of 3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine.
Step 2: Suzuki or Stille coupling with 4-(trifluoromethyl)phenylboronic acid or the corresponding stannane.
Detailed Procedure
Step 1: Synthesis of 3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine
To a solution of 8-(methylamino)imidazo[1,2-a]pyrazine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), N-bromosuccinimide (1.1 equivalents) is added portionwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the brominated intermediate.
Step 2: Palladium-catalyzed cross-coupling reaction
A mixture of 3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents) in a mixture of dioxane and water (4:1) is heated at 80-90°C under nitrogen atmosphere for 6-8 hours. After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to obtain the target compound.
This approach is similar to the palladium-catalyzed coupling reactions described for related compounds in the patent literature.
Method 3: One-Pot Sequential Approach
This method involves a one-pot sequential synthesis starting from appropriately substituted precursors.
Reaction Conditions
Table 2: Reaction conditions for one-pot sequential synthesis
| Step | Reagents | Solvent | Temperature | Time | Catalyst |
|---|---|---|---|---|---|
| 1 | 2-Aminopyrazine, 2-bromo-4'-(trifluoromethyl)acetophenone | DMF | 80-90°C | 4-6 h | - |
| 2 | NBS | DMF | 0°C to rt | 2-3 h | - |
| 3 | Methylamine (40% aq.) | EtOH | 80°C | 8-10 h | Cu(I) catalyst |
Detailed Procedure
A one-pot sequential synthesis involves the initial formation of the imidazo[1,2-a]pyrazine core, followed by in situ functionalization at position 8 to introduce the methylamino group. This method is advantageous as it reduces the isolation and purification of intermediates, potentially improving overall yield.
The procedure involves treating 2-aminopyrazine with 2-bromo-4'-(trifluoromethyl)acetophenone in DMF at elevated temperature, followed by selective functionalization at position 8 and subsequent methylation to obtain the target compound. Similar sequential approaches have been reported for related heterocyclic systems in the patent literature.
Reaction Optimization and Parameters
Critical Parameters Affecting Synthesis
Several critical parameters influence the success and efficiency of the synthesis of this compound:
Temperature Control
The cyclization reaction to form the imidazo[1,2-a]pyrazine core typically requires elevated temperatures (80-100°C). However, excessive heating can lead to decomposition or side reactions. Careful temperature control is essential to maximize yield and minimize impurities.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. For cyclization reactions, polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) are often preferred. For palladium-catalyzed cross-coupling reactions, mixed solvent systems such as dioxane/water or THF/water can be optimal.
Catalyst System
For cross-coupling reactions, the selection of an appropriate catalyst system is crucial. Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with appropriate ligands can be employed, and the choice depends on the specific coupling partners and reaction conditions.
Base Selection
The choice of base influences both the cyclization and coupling reactions. Common bases include potassium carbonate, cesium carbonate, sodium hydride, or organic bases like triethylamine, depending on the specific transformation.
Optimization Strategies
Table 3: Optimization strategies for key synthetic steps
| Synthetic Step | Parameter | Optimization Range | Preferred Conditions |
|---|---|---|---|
| Cyclization | Temperature | 70-110°C | 90°C |
| Cyclization | Solvent | EtOH, i-PrOH, DMF, NMP | DMF or NMP |
| Cyclization | Reaction Time | 2-8 h | 4-6 h |
| Cross-coupling | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/PPh₃ | Pd(PPh₃)₄ |
| Cross-coupling | Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ |
| Methylation | Reagent | CH₃I, CH₃NH₂, (CH₃)₂SO₄ | CH₃NH₂ |
| Methylation | Temperature | 60-100°C | 80°C |
Optimization of these parameters is crucial for maximizing yield and product purity. Systematic variation of reaction conditions, followed by analysis of product yield and purity, allows for the determination of optimal conditions.
Purification and Characterization
Purification Techniques
The purification of this compound and its intermediates typically involves multiple techniques:
Crystallization/Recrystallization
Crystallization from appropriate solvent systems (e.g., ethanol, ethyl acetate/hexane, or methanol) can be effective for purifying both intermediates and the final product. The choice of solvent system depends on the solubility properties of the compound and impurities.
Column Chromatography
Silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) is commonly employed for purification. Gradient elution may be necessary to effectively separate the target compound from closely related impurities.
Preparative HPLC
For high-purity requirements, preparative HPLC purification using C18 reversed-phase columns with appropriate mobile phase systems can be employed.
Characterization Methods
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques:
NMR Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation. The ¹H NMR typically shows characteristic signals for the imidazo[1,2-a]pyrazine core protons, the aromatic protons of the 4-(trifluoromethyl)phenyl group, and the N-methyl protons. ¹⁹F NMR can confirm the presence and environment of the trifluoromethyl group.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula through accurate mass determination. The expected exact mass is 292.09358085 Da.
IR Spectroscopy: IR spectroscopy can identify characteristic functional group absorptions, including the N-H stretching of the secondary amine and C-F stretching of the trifluoromethyl group.
Physical Characterization
Melting point determination and crystallographic analysis (if crystalline) provide additional confirmation of compound identity and purity.
Chromatographic Purity
HPLC analysis with appropriate detection methods (UV, MS) can determine the purity of the final compound.
Alternative Synthetic Approaches
Direct Functionalization of Imidazo[1,2-a]pyrazine Core
An alternative approach involves the direct functionalization of a pre-formed imidazo[1,2-a]pyrazine core. This method may be advantageous when appropriate starting materials are readily available.
Sequential Functionalization
Starting with imidazo[1,2-a]pyrazine, sequential functionalization at positions 3 and 8 can be performed through directed metalation, halogenation, or other regioselective transformations, followed by cross-coupling and amination reactions.
Advantages and Limitations
This approach offers flexibility in introducing various substituents but may face challenges with regioselectivity control. Careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired regiochemical outcome.
Scale-Up Considerations
Economic Considerations
Table 4: Economic considerations for large-scale synthesis
| Factor | Considerations | Potential Optimizations |
|---|---|---|
| Starting Materials | Cost, availability | Alternative suppliers, bulk purchasing |
| Reagents | Cost, toxicity, recyclability | Catalyst recycling, alternative reagents |
| Solvents | Cost, recovery, disposal | Solvent recycling, greener alternatives |
| Purification | Efficiency, waste generation | Continuous crystallization, simpler workup |
| Energy Requirements | Heating/cooling costs | Process intensification, energy recovery |
Optimization of these factors is essential for developing a cost-effective and environmentally responsible large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyrazine Cores
Compound A : 6-(6-Aminopyrazin-2-yl)-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine (Lanraplenib, GS-9876)
- Structure: Differs at the 6-position (aminopyrazinyl substituent) and 8-amine (piperazine-oxetane group).
- Properties :
Compound B : 6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Structure : Substituted at the 6-position with 2-fluorophenyl and at the 8-amine with pyridin-3-ylmethyl.
- Properties: Molecular Formula: C₁₈H₁₄FN₅.
- Comparison: The pyridin-3-ylmethyl group may enhance blood-brain barrier penetration compared to the methylamino group in the target compound.
Analogues with Varied Heterocyclic Cores
Compound C : 3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Structure : Replaces imidazo[1,2-a]pyrazine with triazolo[4,3-a]pyrazine; 3-position substituted with 4-nitrophenyl.
- Properties :
- The nitro group may limit bioavailability due to polarity.
Compound D : 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Structure : 3-position substituted with benzothiophene.
- Properties :
Pharmacological and Physicochemical Data
Biological Activity
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological activity.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₁F₃N
- CAS Number : 787590-94-7
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that imidazo[1,2-a]pyrazines can inhibit specific kinases associated with cancer progression and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as an inhibitor of tyrosine kinases, which are critical in cancer cell signaling.
- Antiproliferative Effects : Studies have demonstrated that this compound can reduce cell proliferation in various cancer cell lines.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.5 | |
| Antiproliferative | MCF7 (Breast Cancer) | 0.3 | |
| Kinase Inhibition | BCR-ABL Kinase | 0.02 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on lung cancer cells (A549), the compound exhibited an IC50 value of 0.5 µM. This suggests significant potency against this cell line, indicating its potential as a therapeutic agent in lung cancer treatment.
Case Study 2: Selective Kinase Inhibition
Another study focused on the compound's selectivity against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). The IC50 value was recorded at 0.02 µM, demonstrating strong inhibitory activity and suggesting that this compound may be beneficial for patients with BCR-ABL-positive CML.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
